molecular formula C20H19NO4 B609664 4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one CAS No. 1629908-92-4

4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

Cat. No. B609664
M. Wt: 337.37
InChI Key: SMEJQLRLHKWIFV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline moiety, a methoxy group (-OCH3), a phenyl group (C6H5), and a hydroxyethyl group (-CH2CH2OH). The exact structure would depend on the positions of these groups on the quinoline ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reactivity of its functional groups. For instance, the methoxy group might undergo demethylation, and the hydroxyethyl group could potentially participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a methoxy group could increase its solubility in organic solvents, while the hydroxyethyl group could enhance its water solubility .

Scientific Research Applications

Antiproliferative and Anticancer Activities

Compounds related to 4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one have shown promising results in antiproliferative activities. For instance, studies have reported moderate antiproliferative activity in mammalian cells, indicating their potential as photochemotherapeutic agents (Chilin et al., 2003). Additionally, some derivatives have demonstrated selective and potent inhibitory activity against cancer cell lines, such as melanoma (Chien‐Ting Chen et al., 2011).

Antibacterial and Antimicrobial Properties

Several studies have explored the antibacterial and antimicrobial potential of similar compounds. For example, some derivatives have been evaluated for antimycobacterial activity against various Mycobacterium species, showing significant inhibitory effects (Quiroga et al., 2014). Additionally, novel quinoline derivatives bearing different heterocyclic moieties have demonstrated moderate activities against a range of bacteria and fungi (Kamal M El-Gamal et al., 2016).

Potential in Treating Malaria

Alkoxylated and hydroxylated chalcones, structurally related to the compound , have been synthesized and evaluated for their antimalarial activity. Studies indicate significant in vitro activity against Plasmodium falciparum, with some derivatives showing comparable efficacy to chloroquine in vivo (Liu et al., 2001).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activity of many quinoline derivatives .

properties

IUPAC Name

4-(2-hydroxyethyl)-6-methoxy-9-phenyl-3,9-dihydrofuro[3,4-b]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-14-7-8-15-16(11-14)21(9-10-22)17-12-25-20(23)19(17)18(15)13-5-3-2-4-6-13/h2-8,11,18,22H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEJQLRLHKWIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C3=C(N2CCO)COC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
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4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
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4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
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4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
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4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

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